molecular formula C36H30N3O6P3 B8008079 Hexaphenoxycyclotriphosphazene

Hexaphenoxycyclotriphosphazene

Cat. No.: B8008079
M. Wt: 693.6 g/mol
InChI Key: WIMMPRLEJHSVCV-UHFFFAOYSA-N
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Description

Hexaphenoxycyclotriphosphazene is a complex organophosphorus compound It is known for its unique structure, which includes a triazatriphosphorine ring substituted with six phenoxy groups

Preparation Methods

The synthesis of Hexaphenoxycyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by phenoxy groups. The reaction conditions often include the use of solvents such as toluene and elevated temperatures to facilitate the substitution process .

Chemical Reactions Analysis

Hexaphenoxycyclotriphosphazene can undergo various chemical reactions, including:

Scientific Research Applications

Hexaphenoxycyclotriphosphazene has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexaphenoxycyclotriphosphazene involves its ability to interact with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the triazatriphosphorine ring can coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Hexaphenoxycyclotriphosphazene can be compared with other similar compounds such as hexachlorocyclotriphosphazene and this compound. While hexachlorocyclotriphosphazene is more reactive due to the presence of chlorine atoms, this compound shares similar stability and applications. The unique aspect of this compound lies in its specific substitution pattern and the resulting properties .

Properties

IUPAC Name

1,2,2,4,5,6-hexaphenoxy-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-38-46(42-33-23-11-3-12-24-33)37-48(44-35-27-15-5-16-28-35,45-36-29-17-6-18-30-36)39(41-32-21-9-2-10-22-32)47(38)43-34-25-13-4-14-26-34/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMPRLEJHSVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON2P(N=P(N(P2OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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